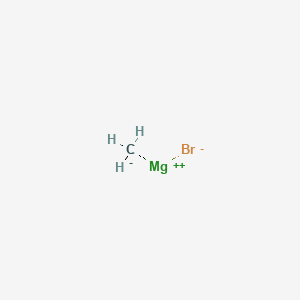

Methylmagnesium bromide

Beschreibung

Eigenschaften

IUPAC Name |

magnesium;carbanide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPHGHWWQRMDIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrMg | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052496 | |

| Record name | Methylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline] | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl magnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons | |

| Record name | METHYL MAGNESIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

75-16-1 | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl magnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromomethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MAGNESIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Methylmagnesium Bromide

Advanced Synthetic Approaches and Process Optimization

In recent years, several advanced synthetic methodologies have been developed to overcome the limitations of traditional Grignard synthesis, such as the need for strict anhydrous conditions and the often-exothermic nature of the reaction.

Microwave-Assisted Synthesis of Organomagnesium Compounds

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. univpancasila.ac.id In the context of Grignard reagent formation, microwave irradiation can significantly reduce reaction times and improve yields, particularly for sluggish reactions involving aryl chlorides. researchgate.net The rapid and direct heating provided by microwaves can help to overcome the activation energy barrier for the insertion of magnesium into the carbon-halogen bond. researchgate.netresearchgate.net This technique offers a safe and reproducible method for generating Grignard reagents. researchgate.net

Mechanochemical Synthesis of Grignard Reagents

Mechanochemical synthesis, typically employing a ball mill, offers a novel and environmentally friendly approach to the preparation of Grignard reagents. organic-chemistry.orgthieme-connect.com This method involves the grinding of magnesium turnings with the organic halide, often in the presence of a small amount of a coordinating solvent like THF. organic-chemistry.orgthieme-connect.com A key advantage of this technique is that it can be performed in the air, eliminating the need for strict inert atmosphere conditions. organic-chemistry.orgthieme-connect.com The mechanical action of the ball mill continuously abrades the magnesium surface, exposing fresh metal for reaction and preventing passivation. chemrxiv.orgchemrxiv.org This solvent-reduced or solvent-free method is not only more sustainable but can also provide access to Grignard reagents from poorly soluble aryl halides that are challenging to prepare using conventional methods. thieme-connect.com

| Synthetic Method | Key Advantage | Reaction Conditions |

| Microwave-Assisted | Rapid reaction times, improved yields. researchgate.net | Controlled microwave heating in a sealed vessel. researchgate.net |

| Mechanochemical | Can be performed in air, reduced solvent use. organic-chemistry.orgthieme-connect.com | Ball milling of reactants. organic-chemistry.org |

Flow Chemistry Techniques for Grignard Reagent Production

Flow chemistry provides a continuous and scalable method for the production of Grignard reagents. vapourtec.comthieme-connect.com In a typical flow setup, a solution of the organic halide is passed through a column packed with magnesium metal. thieme-connect.com This approach offers excellent control over reaction parameters such as temperature and residence time, which is particularly important for managing the exothermicity of Grignard reagent formation. vapourtec.com The in-situ generation of the Grignard reagent, which is then immediately used in a subsequent reaction, enhances safety by minimizing the accumulation of highly reactive intermediates. vapourtec.com This technique is well-suited for the production of unstable Grignard reagents and allows for easy scale-up without extensive re-optimization. thieme-connect.comnih.gov

Mechanistic Investigations of Methylmagnesium Bromide Reactivity

Fundamental Mechanistic Pathways

The addition of Grignard reagents like methylmagnesium bromide to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgd-nb.info Two primary mechanistic pathways are generally considered for these reactions: a polar, two-electron pathway and a single-electron transfer (SET) pathway. d-nb.infonih.gov The operative mechanism is often substrate-dependent, with the reduction potential of the carbonyl compound being a key determining factor. wikipedia.org

Lewis Acid and Nucleophile Dual Role of this compound

This compound exhibits a crucial dual chemical character, acting as both a potent nucleophile and a Lewis acid, which is fundamental to its reactivity. libretexts.orglibretexts.orgquora.com The carbon-magnesium bond is highly polarized, with the carbon atom being more electronegative than magnesium, resulting in a significant partial negative charge on the methyl group. wikipedia.orgmasterorganicchemistry.com This makes the methyl group a strong carbon-based nucleophile (a carbanion source) capable of attacking electrophilic centers like the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Simultaneously, the magnesium halide portion of the molecule (+MgBr) is electron-deficient and functions as a Lewis acid. libretexts.orglibretexts.orglibretexts.org In reactions with ketones, the magnesium center coordinates to the carbonyl oxygen, an interaction that polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This Lewis acidic action facilitates the subsequent nucleophilic attack by the methyl group, demonstrating a cooperative intramolecular mechanism where both roles are essential for the reaction to proceed efficiently. libretexts.org

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic analyses provide quantitative insights into the reaction rates and energy changes associated with this compound reactions, further elucidating its mechanism.

Kinetic Analysis of Addition to Carbonyl Compounds

Kinetic studies of the reaction between this compound and carbonyl compounds, such as benzophenone (B1666685), have been conducted to understand the factors influencing the reaction rate. cdnsciencepub.com These investigations often involve monitoring the decrease in the concentration of the ketone over time using techniques like ultraviolet spectroscopy. cdnsciencepub.com The reaction of this compound with benzophenone in tetrahydrofuran (B95107) has been shown to be essentially quantitative, producing 1,1-diphenylethanol (B1581894) with no significant side reactions like enolization or reduction. cdnsciencepub.com However, the kinetics can deviate from simple models due to factors like product inhibition, where the accumulation of magnesium alkoxide products can slow the reaction.

Kinetic studies have established that the initial rate of reaction between this compound and ketones generally follows second-order kinetics. cdnsciencepub.comacs.org Specifically, the reaction is typically first-order with respect to the ketone and first-order with respect to the Grignard reagent. cdnsciencepub.commasterorganicchemistry.com This second-order rate law is consistent with a mechanism where the rate-determining step involves the collision of one molecule of the ketone and one molecule of the Grignard reagent. acs.org While this is the general observation, the kinetics can become more complex at higher concentrations of the Grignard reagent, where the reaction order may approach zero, suggesting a mechanism involving pre-equilibrium complex formation. acs.org

Interactive Data Table: Kinetic Parameters for the Reaction of this compound with Benzophenone

The following table presents kinetic data for the reaction of this compound with benzophenone in tetrahydrofuran (THF), which yields 1,1-diphenylethanol.

| Parameter | Value | Units | Conditions |

| Initial Rate Constant (k) | 0.299 | L·mol⁻¹·s⁻¹ | 37°C |

| Activation Enthalpy (ΔH‡) | 61.7 | kJ/mol | - |

| Activation Entropy (ΔS‡) | -72 | J·mol⁻¹·K⁻¹ | - |

Rate Constant Determination

The rate constant (k) quantifies the speed of a chemical reaction. For reactions involving this compound, the rate constant is typically determined by monitoring the change in concentration of a reactant or product over time. A key example is the reaction with benzophenone in tetrahydrofuran (THF), which has been a subject of detailed kinetic study. cdnsciencepub.comcdnsciencepub.com

Initial kinetic analyses of the reaction between this compound and benzophenone show that the reaction follows second-order kinetics, being first-order with respect to each reactant. cdnsciencepub.comcdnsciencepub.com However, the rate can deviate from this simple model as the reaction progresses. cdnsciencepub.com The use of ultra-pure magnesium in the preparation of the Grignard reagent has been shown to eliminate some previously reported complications in kinetic data interpretation. rsc.org

Different studies have reported specific rate constants for this reaction under various conditions. For instance, one study determined an initial second-order rate constant of 0.299 L·mol⁻¹·s⁻¹ at 37°C. Another investigation at 25.0°C reported a value of 0.199 L·mol⁻¹·s⁻¹. cdnsciencepub.com The reaction of this compound has also been studied with other substrates, such as diethyl amine, for which a logarithmic rate constant (log k₀) of -2.34 was determined. dergipark.org.tr

Table 1: Reported Rate Constants for Reactions of this compound

| Reactant | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Benzophenone | Tetrahydrofuran | 37 | 0.299 L·mol⁻¹·s⁻¹ | |

| Benzophenone | Tetrahydrofuran | 25 | 0.199 L·mol⁻¹·s⁻¹ | cdnsciencepub.com |

| Diethyl amine | Diethyl ether | 25 | log k₀ = -2.34 | dergipark.org.tr |

Activation Parameters: Enthalpy and Entropy of Activation

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the reaction rate constant. These parameters provide deeper mechanistic understanding of the transition state.

For the reaction of this compound with benzophenone, the activation parameters have been determined. The enthalpy of activation (ΔH‡) was found to be 61.7 kJ/mol, representing the energy barrier the reactants must overcome. The entropy of activation (ΔS‡) was reported as -72 J·mol⁻¹·K⁻¹. The negative value for the entropy of activation suggests a transition state that is more ordered than the reactants in their initial state, which is consistent with two reactant molecules combining into a single activated complex.

Table 2: Activation Parameters for the Reaction of this compound with Benzophenone

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Activation (ΔH‡) | 61.7 | kJ/mol | |

| Entropy of Activation (ΔS‡) | -72 | J·mol⁻¹·K⁻¹ |

Influence of Reaction Conditions on Kinetics

The kinetics of reactions involving this compound are highly sensitive to the conditions under which they are performed. Factors such as temperature, reactant concentrations, and the presence of products can significantly alter the reaction rate and, in some cases, the reaction mechanism itself.

Temperature Effects on Reaction Rate

As with most chemical reactions, the rate of Grignard additions increases with temperature. msu.edu This relationship is fundamentally described by the Arrhenius equation, where a higher temperature provides the necessary thermal energy to overcome the activation energy barrier (ΔH‡). The specific rate constants determined for this compound reactions are always reported at a specific temperature. cdnsciencepub.comdergipark.org.tr Theoretical studies on the addition of this compound to acetone (B3395972) show that at temperatures below 500 K, the addition reaction is dominant but decreases rapidly at higher temperatures as other pathways become more accessible. researchgate.net

Product Inhibition Effects on Reaction Kinetics

The products of a Grignard reaction can inhibit the reaction, causing the rate to decrease more rapidly than would be predicted by simple second-order kinetics. cdnsciencepub.com This phenomenon, known as product inhibition, is common in enzyme kinetics and also observed in these organometallic reactions. nih.govqmul.ac.uk In the reaction of this compound with ketones, the resulting magnesium alkoxide product, as well as magnesium bromide, can complex with the reactants and slow the reaction. researchgate.net One study specifically noted that the accumulation of magnesium bromide is a cause of product inhibition.

Thermodynamic Analysis of Reaction Equilibria

The composition of Grignard reagents in solution is governed by the complex Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

Applications of Methylmagnesium Bromide in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

Methylmagnesium bromide is a cornerstone organometallic compound in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds. Its utility stems from the nucleophilic character of the methyl group, which readily attacks electrophilic carbon centers, most notably the carbon atom of a carbonyl group. This reactivity allows for the construction of more complex carbon skeletons from simpler starting materials. The following sections detail specific applications of this compound in nucleophilic addition reactions to various carbonyl-containing compounds.

Nucleophilic Addition to Carbonyl Compounds

The reaction between this compound, a Grignard reagent, and a carbonyl compound is a classic and versatile method for creating a new carbon-carbon bond and an alcohol functional group. The partially negative charge on the methyl group of the Grignard reagent is attracted to the partially positive carbonyl carbon. youtube.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon, leading to the cleavage of the carbon-oxygen pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically through an aqueous workup, yields the corresponding alcohol. organicchemistrytutor.comkhanacademy.org

The nature of the alcohol produced—primary, secondary, or tertiary—is determined by the structure of the starting carbonyl compound. organicchemistrytutor.com This principle allows for the targeted synthesis of specific alcohol classes.

The reaction of this compound with a ketone results in the formation of a tertiary alcohol. organicchemistrytutor.compurdue.edu The nucleophilic methyl group adds to the carbonyl carbon of the ketone, and after an aqueous workup, a tertiary alcohol is produced. acs.orgstudy.com For example, the reaction of this compound with cyclohexanone (B45756) yields 1-methylcyclohexanol. study.com This method is a reliable and widely used strategy for the synthesis of tertiary alcohols with at least one methyl group. youtube.comacs.org

Table 1: Synthesis of Tertiary Alcohols from Ketones using this compound

| Ketone Starting Material | Product (Tertiary Alcohol) |

| Acetone (B3395972) | 2-Methyl-2-propanol |

| 2-Butanone | 2-Methyl-2-butanol |

| Cyclohexanone | 1-Methylcyclohexanol |

Formaldehyde (B43269), the simplest aldehyde, reacts with this compound to produce a primary alcohol. organicchemistrytutor.compurdue.edu The nucleophilic methyl group attacks the carbonyl carbon of formaldehyde, forming an alkoxide intermediate. doubtnut.com Subsequent hydrolysis of this intermediate yields ethanol (B145695), a primary alcohol. quora.comembibe.com This reaction is a specific and efficient method for the one-carbon homologation of the Grignard reagent to a primary alcohol.

Table 2: Synthesis of Ethanol from Formaldehyde

| Aldehyde | Grignard Reagent | Intermediate | Final Product |

| Formaldehyde | This compound | CH₃CH₂OMgBr | Ethanol |

The reaction of this compound with an ester is a powerful method for the synthesis of tertiary alcohols. jove.comlibretexts.org This transformation requires two equivalents of the Grignard reagent. chemistrysteps.com The first equivalent of this compound adds to the carbonyl group of the ester to form a tetrahedral intermediate. This intermediate is unstable and eliminates the alkoxy group to form a ketone. jove.comudel.edu The newly formed ketone then rapidly reacts with a second equivalent of this compound, leading to a tertiary alkoxide intermediate, which upon protonation yields a tertiary alcohol. jove.comchemistrysteps.com A key feature of this reaction is that two identical alkyl groups (in this case, methyl groups) from the Grignard reagent are introduced into the final alcohol product. jove.com For instance, the reaction of methyl acetate (B1210297) with excess this compound produces 2-methyl-2-propanol after an acidic workup. study.com

Table 3: Reaction of this compound with Esters

| Ester Starting Material | Intermediate Ketone | Final Product (Tertiary Alcohol) |

| Methyl acetate | Acetone | 2-Methyl-2-propanol |

| Ethyl propanoate | 2-Pentanone | 2-Methyl-2-pentanol |

| Methyl benzoate | Acetophenone (B1666503) | 2-Phenyl-2-propanol |

While Grignard reagents typically undergo 1,2-addition to the carbonyl carbon of α,β-unsaturated carbonyl compounds, 1,4-addition (conjugate addition) can be achieved, often with the aid of a catalyst. echemi.com The addition of this compound to an α,β-unsaturated ketone can lead to the formation of a new carbon-carbon bond at the β-position. The presence of catalytic amounts of copper salts, such as cuprous chloride (CuCl), has been shown to promote the 1,4-addition of this compound to α,β-unsaturated esters and ketones. scispace.com This catalytic effect is thought to involve the in-situ formation of an organocopper species, which is a softer nucleophile and preferentially attacks the β-carbon of the unsaturated system. youtube.com For example, in the presence of cuprous chloride, this compound can add to isophorone (B1672270) in a 1,4-fashion. rsc.org

Table 4: Regioselectivity in the Addition of this compound to α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | Reaction Conditions | Major Product | Type of Addition |

| Cyclohexenone | No catalyst | 1-Methyl-2-cyclohexen-1-ol | 1,2-Addition |

| Cyclohexenone | Catalytic CuCl | 3-Methylcyclohexanone | 1,4-Addition |

| Isophorone | No catalyst | 1,3,5,5-Tetramethyl-2-cyclohexen-1-ol | 1,2-Addition |

| Isophorone | Catalytic CuCl | 3,3,5,5-Tetramethylcyclohexanone | 1,4-Addition |

Synthesis of Alcohols from Aldehydes and Ketones

Cross-Coupling Reactions Catalyzed by Metal Species

This compound serves as a potent nucleophile in cross-coupling reactions, enabling the formation of C-C bonds through the union of two different carbon fragments. The use of transition metal catalysts, particularly iron, has been recognized as a cost-effective and environmentally benign approach for these transformations. nih.gov

Iron-catalyzed cross-coupling reactions provide a powerful method for alkylation. nih.gov Catalytic amounts of iron salts, such as iron(III) chloride (FeCl₃), facilitate the reaction between Grignard reagents and alkyl halides. asianpubs.org The addition of ligands or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for suppressing side reactions and achieving high yields. asianpubs.org The reaction is effective for a range of primary and secondary alkyl halides. While various Grignard reagents are used, the general mechanism involves the in-situ formation of a highly active, low-valent iron species that participates in the catalytic cycle. princeton.edu The reaction's success can be sensitive to the specific Grignard reagent; for instance, some systems that work well with ethylmagnesium bromide show no cross-coupling with this compound, highlighting the nuanced role of the alkyl group in the stability and reactivity of the catalytic intermediates. princeton.edu

The general scheme for this reaction is as follows: R-X + CH₃MgBr --(Fe catalyst)--> R-CH₃ + MgXBr

Table 1: Examples of Iron-Catalyzed Cross-Coupling with Aryl Grignard Reagents and Alkyl Halides This table illustrates the scope of the iron-catalyzed reaction, which is analogous to reactions involving this compound.

| Alkyl Halide | Grignard Reagent | Catalyst | Additive | Yield (%) |

| Cyclohexyl bromide | Phenylmagnesium bromide | FeCl₃ | TMEDA | 99 |

| 1-Bromohexane | Phenylmagnesium bromide | FeCl₃ | TMEDA | 95 |

| exo-2-Bromonorbornane | 4-Methoxyphenylmagnesium bromide | Fe(acac)₃ | None | 97 |

| 1-Bromododecane | 2-Tolylmagnesium bromide | Fe(acac)₃ | None | 98 |

(Data sourced from reference )

The reaction of this compound with acyl halides, such as acetyl chloride, is a fundamental transformation for creating new carbon-carbon bonds at a carbonyl group. The reaction proceeds in a stepwise manner. The first equivalent of the Grignard reagent adds to the carbonyl carbon, displacing the halide and forming a ketone intermediate. fiveable.mebrainly.in This ketone is also reactive toward the Grignard reagent. If an excess of this compound is used, a second nucleophilic addition occurs at the ketone's carbonyl carbon. brainly.inwikimedia.org Subsequent protonation with water or acid yields a tertiary alcohol. brainly.in Due to the high reactivity of the intermediate ketone, it is often difficult to isolate, and the reaction typically proceeds to the tertiary alcohol when more than one equivalent of the Grignard reagent is present. wikimedia.org

Reaction Pathway:

Ketone Formation: R-COCl + CH₃MgBr → R-CO-CH₃ + MgBrCl

Tertiary Alcohol Formation: R-CO-CH₃ + CH₃MgBr → R-C(OMgBr)(CH₃)₂

Protonation: R-C(OMgBr)(CH₃)₂ + H₂O → R-C(OH)(CH₃)₂ + Mg(OH)Br

Wadsworth-Emmons Reaction Promotion for (E)-α,β-Unsaturated Esters

This compound has been identified as a highly effective base for promoting the Wadsworth-Emmons reaction to generate (E)-α,β-unsaturated esters with exceptional stereoselectivity. acs.orgorganic-chemistry.org This protocol offers a simple and general method for reacting alkyl diethylphosphonoacetates with a wide variety of aldehydes. acs.org The use of MeMgBr consistently results in very high (E):(Z) selectivities, in many cases exceeding 180:1. acs.orgacs.orgnih.gov This method has proven to be equal or superior in both yield and diastereoselectivity compared to traditional bases like butyllithium (B86547) (BuLi) or systems like lithium chloride/DBU (Masamune-Roush conditions). acs.org The reactions typically proceed to completion in a few hours at reflux temperature, delivering the desired (E)-ester in high isolated yields, often 88% or greater. organic-chemistry.org

Table 2: (E)-Selectivity in MeMgBr-Promoted Wadsworth-Emmons Reactions

| Aldehyde | Phosphonate (B1237965) Ester | Base | (E):(Z) Ratio | Yield (%) |

| Cyclohexanecarboxaldehyde | tert-Butyl diethylphosphonoacetate (B8399255) | MeMgBr | >180:1 | 92 |

| Cyclohexanecarboxaldehyde | tert-Butyl diethylphosphonoacetate | BuLi | 92:8 | 95 |

| Cyclohexanecarboxaldehyde | tert-Butyl diethylphosphonoacetate | LiCl/DBU | 98:2 | 34 |

| 3-Phenylpropionaldehyde | Isopropyl diethylphosphonoacetate | MeMgBr | >98:2 | 99 |

| 3-Phenylpropionaldehyde | Isopropyl diethylphosphonoacetate | BuLi | 90:10 | 99 |

| 3-Phenylpropionaldehyde | Isopropyl diethylphosphonoacetate | LiCl/DBU | 98:2 | 80 |

(Data sourced from reference acs.org)

The high (E)-selectivity observed in the Wadsworth-Emmons reaction when promoted by this compound is attributed to thermodynamic control over the olefination process. organic-chemistry.orgresearchgate.net The reaction mechanism involves several key steps:

Deprotonation: this compound deprotonates the alkyl diethylphosphonoacetate to form a phosphonate carbanion.

Nucleophilic Addition: The carbanion undergoes a nucleophilic addition to the aldehyde carbonyl group. This initial condensation is reversible. organic-chemistry.org

Intermediate Formation: This addition leads to the formation of diastereomeric oxaphosphetane intermediates.

Elimination: The oxaphosphetane intermediate undergoes a stereospecific syn-elimination to form the alkene and a phosphate (B84403) byproduct. organic-chemistry.org

The reversibility of the initial addition allows for equilibration of the intermediates. The transition state leading to the (E)-alkene is sterically more favorable and lower in energy than the one leading to the (Z)-alkene. nrochemistry.com The magnesium cation plays a crucial role in stabilizing these intermediates, allowing the reaction to proceed under thermodynamic control, which strongly favors the formation of the more stable (E)-olefin product. organic-chemistry.orgnih.gov

A significant advantage of the this compound-promoted protocol is its compatibility with a broad range of aldehydes, including those that are functionalized or sensitive to strong bases. acs.orgst-andrews.ac.uk Traditional strong bases like BuLi can cause side reactions, such as epimerization of stereocenters alpha to the aldehyde carbonyl. acs.org In contrast, MeMgBr has been shown to prevent such isomerization. For example, the olefination of an aldehyde containing a cis-dioxolane and an adjacent stereocenter proceeded without any epimerization when MeMgBr was used, yielding the (E)-product with a selectivity of >180:1. acs.org In contrast, the use of BuLi or Masamune-Roush conditions led to partial epimerization of the α-stereocenter. acs.org This demonstrates the mildness and superior selectivity of the MeMgBr method for complex and delicate substrates. organic-chemistry.org

Synthesis of Specific Chemical Classes

The reactions detailed above highlight the utility of this compound in the synthesis of several important classes of organic compounds.

Substituted Alkanes: Through iron-catalyzed cross-coupling with alkyl halides, this compound provides a direct route to methylated alkanes, extending carbon chains and building molecular complexity.

Tertiary Alcohols: The reaction with acyl halides serves as a reliable method for the synthesis of tertiary alcohols, where two methyl groups are added to the former carbonyl carbon. brainly.in

(E)-α,β-Unsaturated Esters: Its role as a base in the Wadsworth-Emmons reaction provides a highly stereoselective pathway to (E)-α,β-unsaturated esters, which are versatile intermediates in organic synthesis. acs.org

Total Synthesis of Alkaloids

The construction of the complex, polycyclic frameworks inherent to many alkaloids often requires the precise installation of quaternary carbon centers. This compound is a key reagent for this purpose, primarily through its 1,2-addition to ketone functionalities within advanced synthetic intermediates. This reaction converts a planar carbonyl group into a stereogenic tertiary alcohol, incorporating a methyl group in the process.

While a component of numerous synthetic strategies, its application is crucial in the assembly of piperidine (B6355638) alkaloids. bath.ac.ukucd.ienih.govresearchgate.netnih.gov The piperidine ring is a common motif in this class of natural products. bath.ac.uknih.gov Synthetic routes leading to alkaloids such as those in the Sceletium and Mesembrine families often feature ketone intermediates. researchgate.netpku.edu.cnresearchgate.netscispace.comnih.govresearchgate.netnih.gov The addition of this compound to such an intermediate introduces a methyl group, which may be a requisite part of the final natural product's structure or may serve to create a sterically congested center that directs the stereochemical outcome of subsequent cyclization reactions.

Formation of Cumulenes and Allenes via Radical Pathways

This compound is utilized in the synthesis of substituted allenes through transition-metal-catalyzed cross-coupling reactions with propargylic substrates. Iron-catalyzed methods, in particular, have been developed for the reaction of propargyl halides and carboxylates with Grignard reagents, including this compound, to afford allenes. nih.govresearchgate.net

These reactions can proceed through mechanisms with significant radical character. nih.gov An iron-catalyzed Kumada-type cross-coupling of propargyl halides with alkylmagnesium reagents can yield allenes, and the formation of homocoupling byproducts suggests the involvement of a propargyl radical intermediate. researchgate.net The proposed mechanism involves the reduction of an iron(III) precatalyst by the Grignard reagent to a catalytically active, lower-valent iron species. This species then reacts with the propargyl substrate. While some iron-catalyzed couplings are proposed to proceed via oxidative addition and reductive elimination pathways, single-electron transfer (SET) processes, which would generate radical intermediates, are considered plausible alternative or competing pathways. organic-chemistry.org The regioselectivity of the reaction (favoring allene (B1206475) or alkyne formation) is influenced by the specific reaction conditions and the electronic nature of the substrates. researchgate.net

Table 1: Iron-Catalyzed Cross-Coupling for Allene Synthesis

| Substrate | Reagent | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Propargyl Halide | Alkylmagnesium Reagent | Fe(OAc)₂ / IMes | Allene / Alkyne | researchgate.net |

Synthesis of 3-Methyleneisoindolinones

This compound plays a crucial role in a two-step synthesis of 3-methyleneisoindolinones. These compounds are synthesized from readily available N-substituted phthalimides.

The synthesis begins with the nucleophilic addition of this compound to one of the carbonyl groups of the phthalimide (B116566) ring. This reaction forms an intermediate 3-hydroxy-3-methylisoindolin-1-one. In the second step, this tertiary alcohol intermediate is subjected to acid-catalyzed dehydration. Treatment with an acid such as p-toluenesulfonic acid (PTSA) eliminates a molecule of water, creating a double bond and yielding the final 3-methyleneisoindolinone product. This method is effective for a range of N-substituted phthalimides, tolerating both aromatic and aliphatic substituents and affording the products in good to excellent yields.

Intermediate in Ester Synthesis via Acyl Halides

In the context of reactions involving acyl halides, this compound functions as a potent nucleophile rather than an intermediate for ester synthesis. The reaction of an acyl halide (or acid chloride) with this compound is a standard method for ketone synthesis. The Grignard reagent adds to the electrophilic carbonyl carbon of the acyl halide, displacing the halide leaving group to form a ketone.

If an excess of this compound is used, a second equivalent can add to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. Careful control of stoichiometry and reaction temperature is therefore required to isolate the ketone as the major product. While acyl halides react with alcohols to form esters, their reaction with this compound leads definitively to carbon-carbon bond formation, yielding ketones or tertiary alcohols.

Grignard-Catalyzed Hydroboration of Esters, Nitriles, and Imines

Recent advancements have demonstrated that simple Grignard reagents, including this compound and methylmagnesium chloride, can act as effective catalysts for the hydroboration of various unsaturated functional groups. This method provides a green and efficient alternative to traditional reduction protocols that often require harsh reagents or complex catalyst systems.

Using pinacolborane (HBpin) as the hydroborating agent and a catalytic amount (e.g., 5 mol%) of this compound, esters are smoothly reduced to their corresponding alcohols. The reaction proceeds rapidly at room temperature. This catalytic system is also highly effective for the hydroboration of nitriles and imines, yielding primary and secondary amines, respectively, in excellent yields after hydrolysis. Density Functional Theory (DFT) calculations suggest a mechanism involving the formation of a magnesium-boryl intermediate which facilitates the hydride transfer.

Table 2: Grignard-Catalyzed Hydroboration with Pinacolborane

| Substrate Class | Catalyst (5 mol%) | Product Class |

|---|---|---|

| Esters | MeMgBr / MeMgCl | Alcohols |

| Nitriles | MeMgCl | Primary Amines |

Transmetalation Reactions

Preparation of Methylzinc Bromide

This compound is a common precursor for the preparation of other organometallic reagents through transmetalation. A prominent example is the synthesis of methylzinc bromide. This reaction is achieved by treating this compound with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂).

In this process, the methyl group is transferred from the more electropositive magnesium to the less electropositive zinc, resulting in the formation of methylzinc bromide and a magnesium dihalide salt. Organozinc reagents like methylzinc bromide are valuable in organic synthesis as they are generally less reactive and more functional-group-tolerant than their Grignard counterparts. This allows them to be used in reactions, such as Negishi cross-coupling, in the presence of functional groups like esters or ketones that would be incompatible with the more reactive this compound.

Other Synthetic Transformations

Chemoselective Demesylation of Alcohols

This compound serves as a highly effective and selective reagent for the regeneration of alcohols from their corresponding methanesulfonates (mesylates). This transformation provides a simple and efficient method for the deprotection of mesylated alcohols, yielding the parent alcohol in high yields. tandfonline.com The reaction is typically carried out by treating the mesylate with this compound in tetrahydrofuran (B95107) (THF). tandfonline.com

A key feature of this method is its chemoselectivity. The process allows for the specific cleavage of the mesyl group without affecting other common protecting groups. tandfonline.com For instance, research has demonstrated that while mesylates are readily converted to alcohols, p-toluenesulfonates (tosylates) are not cleaved under the same reaction conditions. tandfonline.com This selectivity is significant, as many other deprotection methods cleave both mesylates and tosylates indiscriminately. tandfonline.com Furthermore, the reaction conditions are mild enough that other functional groups, such as benzyl (B1604629) ethers and even bromides, can be tolerated, although in some cases, the formation of a bromide byproduct from a tosylate starting material has been observed, likely due to the presence of magnesium bromide in the reaction medium. tandfonline.com

The general procedure involves adding the mesylate substrate in THF to a solution of this compound in ether/THF at 0°C. The mixture is then allowed to warm to room temperature and stirred for an extended period, typically around 20 hours, before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride. tandfonline.com

The utility of this method is highlighted by its successful application to various substrates, as detailed in the following research findings.

Research Findings on Demesylation using this compound

The following table summarizes the results from a study on the demesylation of various substrates using this compound. The data illustrates the high yields for the conversion of mesylates to alcohols and the selectivity of the reagent.

| Starting Material | Isolated Product | Yield (%) |

| BnO-(CH₂)₆-OMs | BnO-(CH₂)₆-OH | 70 |

| TsO-(CH₂)₆-OMs | TsO-(CH₂)₆-OH + Br-(CH₂)₆-OH | 41 + 40 |

| Br-(CH₂)₆-OMs | Br-(CH₂)₆-OH | No Reaction |

Table adapted from research data on the selective demesylation using this compound in THF. tandfonline.com

The results indicate that a primary mesylate with a benzyl ether was successfully demesylated in good yield (70%). tandfonline.com In a di-protected substrate containing both a tosylate and a mesylate, only the mesyl group was cleaved, yielding the corresponding tosylated alcohol (41%) along with a brominated alcohol (40%), demonstrating the reagent's selectivity. tandfonline.com When the starting material already contained a bromide, no reaction was observed, indicating the stability of the C-Br bond under these conditions. tandfonline.com

Stereochemical Control and Diastereoselective Synthesis

Diastereoselective Cyclization in Oxazolidinone Formation

The synthesis of chiral oxazolidinones, important heterocyclic compounds in medicinal chemistry, can be achieved with a high degree of diastereoselectivity using methylmagnesium bromide. In the cyclization of N-substituted carbamates, this compound has been shown to be superior to other Grignard reagents and bases in terms of both yield and diastereoselectivity. clockss.org

For instance, the cyclization of N-phenyl-N-(1,3-dihalogeno-2-propyl)carbamates to form 5-halomethyl-2-oxazolidinones demonstrates the efficacy of this compound. When this compound is used as the base, the reaction proceeds smoothly, affording the desired oxazolidinone with good yield and diastereomeric excess. clockss.org In contrast, using a bulkier reagent like tert-butylmagnesium chloride results in reaction failure. clockss.org The choice of the halogen on the carbamate (B1207046) also influences the outcome, with bromo-substituted carbamates generally providing higher yields and selectivities compared to their chloro-analogs. clockss.org

| Entry | Carbamate | Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | 6a (X=Br, Ar=Ph) | NaHMDS | THF | 75 | 30 |

| 2 | 6a (X=Br, Ar=Ph) | MeMgBr | THF | 82 | 46 |

| 3 | 6b (X=Cl, Ar=Ph) | MeMgBr | THF | 65 | 32 |

| 4 | 6c (X=Br, Ar=1-naphthyl) | MeMgBr | THF | 78 | 50 |

Table 1: Effect of Base and Substrate on Diastereoselective Oxazolidinone Formation. Data compiled from clockss.org.

Stereoselectivity in Reactions with Chiral Aldehydes

The reaction of this compound with chiral aldehydes presents a classic case study in stereoselectivity. While reactions in non-chiral environments often result in low stereoselectivity, the introduction of chirality in the aldehyde or through external ligands can significantly influence the stereochemical outcome.

The addition of this compound to a chiral aldehyde proceeds through a transition state where the magnesium atom coordinates to the carbonyl oxygen. This coordination leads to the formation of intermediates where the magnesium, the incoming methyl group, and the carbonyl group can lie in the same plane. nih.gov The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the planar carbonyl group. Without any directing groups or chiral influences, attack from either face can be equally probable, leading to a mixture of diastereomers.

To enhance stereoselectivity, chiral ligands can be employed to create a chiral environment around the reacting species. (-)-Sparteine (B7772259), a naturally occurring alkaloid, is a well-known chiral ligand used in asymmetric synthesis. tcichemicals.com When complexed with this compound, (-)-sparteine can influence the geometry of the transition state, favoring the formation of one diastereomer over the other. researchgate.net This is achieved by stabilizing the transition state that leads to the major diastereomer through specific steric and electronic interactions. researchgate.netrsc.org The use of such chiral auxiliaries is a powerful strategy for achieving high levels of enantioselectivity and diastereoselectivity in Grignard additions. tcichemicals.com

The stereochemical integrity of the products formed in Grignard reactions can be compromised by side reactions such as epimerization, especially if the reaction is allowed to proceed for extended periods or at higher temperatures. To mitigate this, reactions are often performed under kinetic control, where the product distribution is determined by the relative rates of formation of the different stereoisomers. researchgate.net Rapid quenching of the reaction at low temperatures, such as -78 °C, is a common technique to "freeze" the kinetically favored product distribution and prevent equilibration to the thermodynamically more stable, but potentially less desirable, diastereomer. researchgate.net

Stereoselective Nucleophilic 1,2-Addition to Sulfinyl Imines

The addition of this compound to N-tert-butanesulfinyl imines is a highly effective method for the asymmetric synthesis of chiral amines. harvard.edu The stereochemical outcome of this reaction is largely dictated by the chiral sulfinyl group, which directs the nucleophilic attack of the Grignard reagent to one face of the C=N double bond. researchgate.netnih.gov

N-tert-butanesulfinyl imines can exist as a mixture of E and Z isomers. The equilibrium between these isomers can play a crucial role in the diastereoselectivity of the addition reaction. researchgate.netnih.gov DFT calculations have shown that for many N-tert-butanesulfinyl imines, the E isomer is thermodynamically preferred and that the E/Z isomerization is rapid under the reaction conditions. researchgate.netnih.gov This rapid equilibration ensures that the reaction proceeds predominantly through the more reactive E isomer, leading to a high diastereomeric ratio in the product. researchgate.netnih.gov The bifunctional nature of this compound, acting as both a Lewis acid to coordinate with the sulfinyl oxygen and as a nucleophile, is a key factor in determining the stereoselectivity of the addition. researchgate.netnih.gov

| Substrate | Product Diastereomeric Ratio (dr) | Reference |

| (S)-N-benzylidene-2-methylpropane-2-sulfinamide | High dr favoring one diastereomer | researchgate.netnih.gov |

| N-sulfinyl imine 2 | High dr in the formation of sulfonamide TSA | researchgate.net |

Table 2: Diastereoselectivity in the Addition of this compound to N-tert-Butanesulfinyl Imines.

Determining Role of Lewis Acid Character on Stereoselectivity

The Lewis acidic character of this compound plays a crucial role in determining the stereoselectivity of its addition reactions to chiral carbonyl compounds and imines. This influence is primarily exerted through the formation of chelated intermediates, which can lock the substrate in a specific conformation, thereby directing the nucleophilic attack of the methyl group to a particular face of the electrophilic carbon. The degree of stereocontrol is often dependent on the solvent, the nature of the substituents on the chiral substrate, and the presence of other Lewis acids.

A key concept in understanding the stereochemical outcome of Grignard additions to α-chiral aldehydes and ketones is the competition between chelation control and non-chelation control pathways, often rationalized by the Cram-chelate model and the Felkin-Anh model, respectively.

Chelation Control (Cram-Chelate Model): When the α-substituent on the carbonyl compound is a Lewis basic group (e.g., alkoxy, amino), it can chelate with the magnesium atom of the Grignard reagent. This forms a rigid five- or six-membered ring intermediate. This chelation forces the carbonyl substrate into a specific conformation where the nucleophile preferentially attacks from the less hindered face, leading to a high degree of diastereoselectivity. The strength of this chelation is influenced by the Lewis acidity of the magnesium center, which can be modulated by the solvent and the halide. For instance, less coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) can favor the chelated form compared to more coordinating ethereal solvents. nih.gov

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating group or when chelation is disfavored, the stereochemical outcome is often predicted by the Felkin-Anh model. libretexts.orguwindsor.ca This model proposes a staggered conformation where the largest group on the α-chiral center is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory.

The Lewis acidity of the Grignard reagent itself is a determining factor. This compound can act as both a nucleophile and a Lewis acid. researchgate.netnih.govacs.org The magnesium atom can coordinate to the carbonyl oxygen, increasing its electrophilicity. In cases where a chelating group is present, this Lewis acidic character is fundamental to the formation of the rigid cyclic intermediate that dictates the stereochemical course of the reaction.

Research has shown that the halide atom in the Grignard reagent can influence the Lewis acidity of the magnesium center and, consequently, the diastereoselectivity. Studies on the addition of alkylmagnesium halides to β-hydroxy ketones revealed that alkylmagnesium iodide reagents exhibit higher levels of selectivity for the formation of 1,3-syn diols compared to their chloride or bromide counterparts. nih.gov This has been attributed to the "tuning" of the Lewis acidity of the chelated magnesium alkoxide by the halide. nih.gov

The bifunctional nature of this compound is particularly evident in reactions with N-sulfinyl imines. researchgate.netnih.gov The magnesium can chelate to both the nitrogen and the sulfinyl oxygen, creating a rigid intermediate that directs the addition of the methyl group with high diastereoselectivity. The stereochemical outcome in these reactions can be highly dependent on the solvent, with less coordinating solvents like toluene (B28343) sometimes leading to higher diastereoselectivity compared to THF. beilstein-journals.orgresearchgate.net

The following table summarizes the diastereoselectivity observed in the addition of this compound to various chiral substrates, highlighting the influence of the substrate structure and reaction conditions.

| Substrate | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| (S)-N-benzylidene-2-methylpropane-2-sulfinamide | Not specified | Not specified | Agreement with experimental observations | nih.gov |

| N-Glyoxyloyl-(2R)-bornane-10,2-sultam | Not specified | (14S)-adduct | Predominant | researchgate.net |

| β-hydroxy ketone | CH₂Cl₂ | syn diol | 2.3:1 | nih.gov |

| β-hydroxy ketone | CH₂Cl₂, MeMgI used | syn diol | 6:1 | nih.gov |

| β-hydroxy ketone | THF | Mixture | 1:1 | nih.gov |

| α-alkoxy ketone | Ethereal solvents | Low selectivity | Low | nih.govresearchgate.net |

| α-alkoxy ketone | CH₂Cl₂ | Chelation-control product | High | nih.govresearchgate.net |

Catalytic Applications of Methylmagnesium Bromide

Dehydrocoupling of Amines and Silanes

Methylmagnesium bromide serves as a precatalyst for the dehydrocoupling of amines and silanes, a process that forms valuable aminosilane (B1250345) products under mild conditions. rsc.orgresearchgate.net This catalytic activity represents a significant simplification compared to more complex magnesium-containing catalyst systems for Si-N bond formation. rsc.orgchemrxiv.orgchemrxiv.org The reaction is notable for its high atom economy, producing hydrogen gas as the only byproduct, which simplifies product purification and provides a thermodynamic driving force for the transformation. chemrxiv.org

Mechanism of Si-N Bond Formation

While the precise mechanism is subject to ongoing investigation, the catalytic cycle likely involves the formation of magnesium amide and magnesium hydride intermediates. The proposed mechanism for the heterodehydrocoupling of silanes and amines catalyzed by Grignard reagents suggests a nucleophilic-type system. researchgate.net Preliminary mechanistic analysis points towards the formation of a hypervalent silicon intermediate. researchgate.net The reaction is thought to proceed through the activation of the Si-H bond, which appears to be a relatively fast process as evidenced by high conversions at ambient temperatures. chemrxiv.org

Comparison with Other Magnesium-Based Catalysts

This compound exhibits catalytic activity comparable to other magnesium-based catalysts for Si-N bond formation. rsc.orgchemrxiv.orgchemrxiv.org An important advantage of using MeMgBr is the avoidance of ancillary ligands, which can address the issue of competitive Schlenk equilibrium. rsc.orgchemrxiv.orgchemrxiv.org While its activity may be lower than some highly specialized catalysts, the absence of the need for additional preparation or complex ligands makes MeMgBr a practical choice for routine laboratory use. chemrxiv.org For instance, in the reaction between phenylsilane (B129415) and tert-butylamine, MeMgBr achieves significant conversion at a lower catalyst loading compared to some other systems. chemrxiv.org Its reactivity is highly comparable to that of magnesium bis(trimethylsilyl)amide (Mg[N(SiMe3)2]2), with the key difference being the ready availability of Grignard reagents in most laboratories. chemrxiv.org

Table 1: Comparison of this compound with Other Catalysts in the Dehydrocoupling of Phenylsilane and tert-Butylamine

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product(s) |

|---|---|---|---|---|

| MeMgBr | 5 | 1 | 37 | PhSiH2(NHtBu) |

| nBuLi | 10 | Not specified | Not specified | Not specified |

| ToMMgMe | Not specified | 24 | 99 | PhSiH2(NHtBu) |

Data sourced from ChemRxiv and Dalton Transactions. rsc.orgchemrxiv.org

Selective Synthesis of Aminosilane Products

A notable feature of using this compound as a catalyst is the unique selectivity observed in the synthesis of aminosilane products. rsc.orgchemrxiv.orgchemrxiv.org This selectivity can allow for the directed synthesis of specific aminosilanes. For example, in reactions involving bulkier amines and more substituted silanes, MeMgBr favors the formation of the less substituted aminosilane product. chemrxiv.org Reactions with pyrrolidine, in particular, have shown quantitative conversions and excellent selectivity towards the less substituted aminosilane product under mild conditions. chemrxiv.org This control over selectivity is a significant advantage, as it limits the formation of byproducts commonly observed with linear amines and primary silanes. chemrxiv.org

As a Simple Catalyst in Organic Transformations

Beyond dehydrocoupling, this compound has demonstrated its utility as a simple catalyst in other organic reactions. Its basic nature and ability to act as a nucleophile allow it to promote various transformations.

One prominent example is its use in promoting highly (E)-selective Wadsworth-Emmons reactions. acs.org This protocol offers an experimentally simple method for reacting a range of aldehydes with alkyl diethylphosphonoacetates to yield α,β-unsaturated esters with very high (E)-selectivity, in some cases exceeding a ratio of 180:1. acs.org

Furthermore, in the presence of a suitable transition metal co-catalyst, this compound participates in cross-coupling reactions. For instance, it can be used for the coupling of aryl chlorides in the presence of an iron(III) fluoride/SIPr catalyst system. researchgate.net It has also been employed in homocoupling reactions of benzyl (B1604629) bromides catalyzed by a cobalt-nitrogen-carbon material, producing bibenzyls in good to excellent yields. rsc.org

Advanced Characterization and Analytical Techniques in Methylmagnesium Bromide Research

Spectroscopic Characterization of Reaction Intermediates

Spectroscopic techniques are indispensable for observing the transient species that form during reactions involving methylmagnesium bromide. In-situ monitoring allows for real-time analysis of reaction kinetics and mechanisms.

In-situ spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are powerful tools for monitoring the progress of Grignard reactions. researchgate.net IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, enables the real-time tracking of reactants, intermediates, and products under actual reaction conditions. researchgate.net For instance, in-line FTIR can be used to monitor the concentration of reactants and characterize reaction species during the titration of this compound. researchgate.netnih.gov This technique can help identify the initiation of a Grignard reaction by observing the decrease in the infrared absorbance of the organic halide. researchgate.net

UV-Vis spectroscopy has also been employed to study the interaction of Grignard reagents with other molecules. For example, the addition of dimethylmagnesium or magnesium bromide to certain aryl ketones results in the appearance of new bands in the UV spectrum, indicating the formation of a complex. diva-portal.org

| Spectroscopic Technique | Application in this compound Research | Key Findings |

| In-line FTIR | Monitoring the titration of Grignard reagents with 2-butanol (B46777) in THF. researchgate.netnih.gov | Allows for the characterization of reaction species and provides an alternative method for detecting the titration endpoint. researchgate.netnih.gov An authentic spectrum of the MeMgCl-THF complex was obtained. nih.gov |

| UV-Vis Spectroscopy | Investigating the interaction between Grignard reagents and aryl ketones. diva-portal.org | Emergence of new spectral bands indicates the formation of a complex between the organomagnesium compound and the ketone. diva-portal.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the structure and dynamics of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the methyl group and its exchange dynamics.

Low-temperature ¹H NMR studies have been instrumental in directly observing the individual species involved in the Schlenk equilibrium. rsc.orgrsc.org At room temperature, rapid exchange between this compound (MeMgBr), dimethylmagnesium (Me₂Mg), and magnesium bromide (MgBr₂) results in a single, time-averaged signal for the methyl protons. However, at low temperatures (e.g., -105°C in diethyl ether), these species can be resolved, providing direct evidence for the existence of the Schlenk equilibrium. rsc.orgrsc.org The chemical shifts of the methyl protons are sensitive to the solvent and the nature of the organomagnesium species. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the methyl carbon in this compound and related species is also influenced by the solvent and the equilibrium position. researchgate.net For instance, studies on the reaction of 2-methylpropanenitrile with this compound have utilized ¹³C NMR data to propose the structure of the resulting ketone product. vaia.compressbooks.pub

Table of ¹H and ¹³C NMR Data for Methylmagnesium Species in Diethyl Ether:

| Species | ¹H NMR Chemical Shift (τ) at -100°C | ¹³C NMR Chemical Shift (δ) |

| Dimethylmagnesium (Me₂Mg) | 11.32 (bridging), 11.69, 11.74 (terminal) rsc.org | Data not explicitly provided in the search results. |

| This compound (MeMgBr) | Signal resolved at lower field than Me₂Mg rsc.org | Data not explicitly provided in the search results. |

Note: The τ scale is an older convention; modern spectra are typically reported in δ (ppm) where δ = 10 - τ. The provided data indicates the relative positions of the signals.

Chromatographic Techniques for Product Analysis and Separation

Chromatography is essential for separating and analyzing the products of reactions involving this compound, offering high resolution and sensitivity.

Gas-liquid partition chromatography (GLPC), often referred to as gas chromatography (GC), is a widely used technique for the analysis of volatile compounds produced in Grignard reactions. rsc.orggoogleapis.comlibretexts.orgnih.gov In this method, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a liquid stationary phase adsorbed onto a solid support. libretexts.org The separation is based on the differential partitioning of the analytes between the gas and liquid phases. libretexts.org GLPC has been successfully applied to analyze the products from various reactions, including those involving this compound. googleapis.comcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of less volatile or thermally sensitive products. A particularly important application of HPLC in the context of this compound research is the determination of the enantiomeric ratio (e.r.) of chiral products. google.com Chiral stationary phases (CSPs) are used to separate enantiomers, allowing for the quantification of the stereoselectivity of a reaction. semanticscholar.org For example, in the asymmetric addition of methylmagnesium alkoxides to benzaldehyde (B42025), the enantiomeric ratio of the resulting 1-phenylethanol (B42297) was determined by chiral HPLC. semanticscholar.org Similarly, the enantioselectivity of reactions involving the addition of this compound to other substrates has been assessed using this method. acs.orgnih.govd-nb.info

Example of HPLC Conditions for Enantiomeric Ratio Determination:

| Reaction | Product | HPLC Column | Mobile Phase | Flow Rate | Retention Times (t_R) |

| Addition of chiral methylmagnesium alkoxides to benzaldehyde semanticscholar.org | 1-Phenylethanol | Chiralcel OD | 98% Hexane / 2% 2-Propanol | 0.5 mL/min | 24.9 min and 28.0 min |

Elemental Analysis for Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which is essential for confirming its stoichiometry and assessing its purity. ethz.chuni-goettingen.de For a compound like this compound, elemental analysis would typically involve quantifying the percentages of carbon, hydrogen, magnesium, and bromine. The experimentally determined values are then compared to the theoretical values calculated from the chemical formula (CH₃MgBr). A close agreement between the experimental and theoretical values confirms the identity and purity of the synthesized reagent. For instance, the purity of a synthesized ligand used in a reaction with this compound was confirmed by elemental analysis. ethz.ch Historically, elemental analysis for magnesium and iodine was used to identify the crystalline solid of a related Grignard reagent, CH₃MgI·(n-C₅H₁₁)₂O. acs.org

Titration Methods for Reagent Reactivity Standardization

The precise determination of the active concentration of this compound solutions is crucial for stoichiometric control in chemical reactions. Due to the reagent's sensitivity to air and moisture, its actual molarity often deviates from the nominal value provided by the supplier. Consequently, various titration methods have been developed to standardize the reactivity of these Grignard reagents. These methods can be broadly categorized into acid-base titrations, colorimetric titrations, and instrumental techniques such as potentiometric and spectrophotometric titrations.

A foundational approach to determining the concentration of active Grignard reagent is the Gilman double titration. scribd.com This method involves two separate titrations. In the first, an aliquot of the this compound solution is hydrolyzed, and the total basicity (from both the Grignard reagent and any magnesium hydroxide (B78521) or alkoxide impurities) is determined by titration with a standard acid. askfilo.com In the second titration, another aliquot is treated with an excess of iodine. The iodine reacts with the Grignard reagent, and the unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution. researchgate.net The difference between the two titration results gives the concentration of the active Grignard reagent.

Another common technique involves direct titration with a titrant that reacts with the Grignard reagent to produce a colored endpoint. One such method uses diphenylacetic acid as the titrant in an ethereal solution. askfilo.comresearchgate.net The first equivalent of the Grignard reagent deprotonates the carboxylic acid. The second equivalent deprotonates the carbon alpha to the carbonyl group, resulting in a distinct yellow color that signals the endpoint. askfilo.com A similar approach employs 1,10-phenanthroline (B135089) as an indicator. researchgate.net The Grignard reagent forms a violet-colored complex with the indicator. This solution is then titrated with an alcohol, such as sec-butanol or menthol, until the color disappears. researchgate.net

Potentiometric titration offers a more automated and precise method for endpoint determination. researchgate.netnih.gov A study on the concentration determination of various Grignard reagents, including this compound, utilized potentiometric titration with 2-butanol as the titrant in tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This method employs a platinum electrode and provides well-defined titration curves, with the endpoint being accurately determined from the first derivative of the curve. researchgate.netnih.gov The technique has demonstrated excellent precision across different solvents like THF, diethyl ether, and methylene (B1212753) chloride. researchgate.netnih.gov

Spectrophotometric methods provide another alternative for standardization. One such method involves the reaction of the Grignard reagent with an excess of acetophenone (B1666503). psu.edu The concentration of the active Grignard reagent is determined by measuring the decrease in the absorbance of acetophenone at 243 nm using differential spectrophotometry. psu.edu This method is advantageous as it is not affected by the non-Grignard basic species present in the solution. psu.edu Another approach uses an oxidation-reduction indicator and spectrophotometric analysis to determine the percent transmittance, which is directly related to the Grignard concentration. google.com

The choice of titration method often depends on the required accuracy, the available equipment, and the specific impurities present in the Grignard solution. For instance, a comparison of methods for analyzing phenylmagnesium bromide solutions showed that a differential spectrophotometric method gave results consistent with the double-titration method for both fresh and partially decomposed reagents. psu.edu

Below are data tables summarizing key aspects of various titration methods.

Table 1: Comparison of Colorimetric Titration Indicators for Grignard Reagents

| Indicator | Titrant | Endpoint Observation | Reference |

| Diphenylacetic acid | Grignard Reagent | Appearance of a persistent yellow color | askfilo.comresearchgate.net |

| 1,10-phenanthroline | sec-Butanol or Menthol | Disappearance of a violet complex | researchgate.net |

| Salicylaldehyde phenylhydrazone | Grignard Reagent | Color change to a blue endpoint | tamu.edu |

| Iodine | Grignard Reagent | Disappearance of the characteristic iodine color | researchgate.net |

Table 2: Research Findings on Potentiometric Titration of Grignard Reagents

| Grignard Reagent | Titrant | Solvent | Key Finding | Reference |

| This compound (among others) | 2-Butanol | THF, Diethyl ether, Methylene chloride | The method provides well-defined titration curves and excellent precision. The endpoint is precisely determined from the first derivative of the titration curve. | researchgate.netnih.gov |

| Methylmagnesium chloride (and others) | 2-Butanol | THF | In-line FTIR can be used for in-situ monitoring of the titration reaction and as an alternative method for endpoint detection, cross-validating the potentiometric results. | researchgate.netnih.gov |

Table 3: Comparison of Analytical Methods for Phenylmagnesium Bromide Concentration

| Analytical Method | Freshly Prepared Solution (% w/w) | Partially Decomposed Solution (% w/w) | Reference |

| Alkalimetric Titration | 37.2 | 37.5 | psu.edu |

| Double Titration | 37.0 | 29.5 | psu.edu |

| Benzophenone (B1666685) Spectrophotometry | 11.5 | - | psu.edu |

| Proposed Differential Spectrophotometry | 37.0 | 29.7 | psu.edu |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in mapping the energy landscapes of Grignard reactions. For instance, in the addition of methylmagnesium bromide to carbonyl compounds, DFT studies have identified and characterized the geometries of transition states. iith.ac.innih.govacs.org These calculations often reveal a four-membered ring-like transition state, which is indicative of a [2+2] cycloaddition mechanism. dtu.dk

One key finding from DFT studies is the importance of dimeric Grignard reagent structures in the reaction mechanism. nih.govacs.orgrsc.org The calculations suggest that a carbonyl compound coordinates to one magnesium atom of a bridged dimer, while the methyl group from the adjacent magnesium atom performs the nucleophilic attack. acs.orgrsc.org This model, which contrasts with earlier proposals of a six-membered ring transition state, demonstrates low energy barriers for the reaction. rsc.org For example, the energy barrier for the initial addition of methylmagnesium chloride to formaldehyde (B43269) was calculated to be as low as +2.4 kcal/mol. acs.org

The transition state for the addition of this compound to an imine has been located at a C1-C2 bond distance of 2.36 Å, with an energy of 19.51 kcal/mol above the pre-complex. iith.ac.in This theoretical analysis supports the formation of a tetra-coordinated magnesium complex as the key transition state. iith.ac.in

| Reaction System | Method | Key Finding | Activation Energy (kcal/mol) | Citation |

| CH₃MgBr + 2-(methylimino)pentanone | B3LYP/6-311+G(2d,p) | Formation of a tetra-coordinated Mg complex transition state. | 19.51 | iith.ac.in |

| CH₃MgCl + H₂CO (dimeric model) | B3LYP | Dimeric reagent pathway with a four-centered transition state. | 2.4 | acs.org |

| FeBrPh(SciOPP) + Bromocycloheptane | B3LYP/6-31G* | Br-atom transfer transition state (⁴TS9). | 6.8 | nih.gov |

Computational chemistry, particularly DFT, provides predictive capabilities for the stereochemical outcomes of reactions. chemrxiv.org For the diastereoselective addition of Grignard reagents to chiral substrates like N-(tert-butylsulfinyl)imines, DFT calculations have successfully estimated diastereomeric ratios that align well with experimental results. chemrxiv.orgchemrxiv.orgresearchgate.net

These studies reveal that the Lewis acidic character of the magnesium center plays a crucial role in determining stereoselectivity. nih.gov The reagent acts as both a Lewis acid and a nucleophile, and its coordination to the substrate dictates the facial selectivity of the addition. researchgate.netnih.gov In the case of additions to N-(tert-butylsulfinyl)imines, the preference for the E isomer of the imine and the rapid equilibrium between its E and Z isomers are key factors identified through DFT computations that govern the final diastereomeric ratio. researchgate.netnih.gov Furthermore, calculations have shown that the halide atom in the Grignard reagent can influence diastereoselectivity; iodide-bound magnesium species can form more Lewis acidic chelates, leading to higher selectivity compared to bromide or chloride counterparts. joaquinbarroso.com

| Substrate | Reagent | Computational Method | Predicted Outcome | Citation |

| (S)-N-benzylidene-2-methylpropane-2-sulfinamide | EtMgBr | DFT with explicit Et₂O | Estimated diastereomeric ratio fits experimental data well. | chemrxiv.orgchemrxiv.org |

| (S)-N-benzylidene-2-methylpropane-2-sulfinamide | CH₃MgBr | DFT(B3LYP) | Calculated diastereomer ratio agrees with experiments. | researchgate.netnih.gov |

| β-hydroxy ketones | RMgI vs. RMgBr/RMgCl | M06-2X/def2-TZVPP | Iodide-bound species form more Lewis acidic chelates, enhancing diastereoselectivity. | joaquinbarroso.com |

DFT is a cornerstone for elucidating complex organometallic reaction mechanisms involving this compound. It has been used to revise previously proposed mechanisms and to understand the roles of various species in solution. rsc.orgnih.gov

Studies on iron-catalyzed cross-coupling reactions, for example, have utilized DFT to map out the entire catalytic cycle. nih.govnih.gov These calculations support a Fe(I)/Fe(II)/Fe(III) mechanism, involving steps like oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov For the cross-coupling of an aryl chloride with a Grignard reagent, the rate-limiting step was identified as the reductive elimination, with a calculated Gibbs free energy barrier of 28.13 kcal/mol in THF solvent. nih.gov

DFT also helps to clarify the long-debated polar versus single-electron transfer (SET) mechanisms. acs.orgrsc.org Calculations show that for simple carbonyls, a polar, four-centered mechanism is favored. nih.govacs.org The SET pathway becomes more competitive when bulky alkyl groups or conjugated carbonyl substrates are involved, which can block the concerted polar pathway. nih.govrsc.org